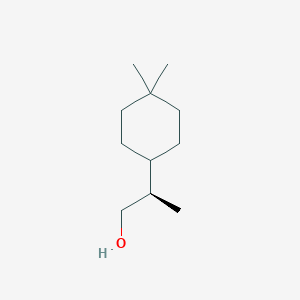
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is an organic compound characterized by a cyclohexane ring with two methyl groups at the 4-position and a propanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes methylation to introduce the two methyl groups at the 4-position.
Propanol Group Introduction: The next step involves the introduction of the propanol group at the 2-position. This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with a cyclohexanone derivative to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.
Comparación Con Compuestos Similares
(2R)-2-(4-Methylcyclohexyl)propan-1-ol: Similar structure but with only one methyl group at the 4-position.
(2R)-2-(4,4-Dimethylcyclohexyl)ethanol: Similar structure but with an ethanol group instead of a propanol group.
Uniqueness: (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is unique due to the presence of two methyl groups at the 4-position and a propanol group at the 2-position. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZIKZXFYYYQK-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(CC1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC(CC1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













